3-(2-fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-12-7-3-1-5-10(12)9-18-14(19)11-6-2-4-8-13(11)17-15(18)20/h1-8H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXYSAUYPFIBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3NC2=S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base such as potassium carbonate.
Addition of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction using thiourea or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Structural Characterization
The compound’s structure is confirmed via:
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¹H/¹³C NMR : Peaks corresponding to the 2-fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, benzylic CH₂ at δ ~4.5 ppm) .
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Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 343.3 for C₁₅H₁₀FN₃OS) .
In Silico Molecular Docking
Docking simulations of related quinazolinones reveal:
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Binding Affinity : Compound 5d (structural analog) shows strong binding to EGFR (ΔG = −9.8 kcal/mol) and VEGFR2 (ΔG = −10.2 kcal/mol) .
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Key Interactions : Halogen bonds with fluorine atoms, hydrogen bonds with quinazolinone sulfur, and hydrophobic contacts with kinase active sites .
Comparative Reactivity
The 2-fluorobenzyl group enhances electrophilicity at the quinazolinone’s C2 position, facilitating nucleophilic substitutions. Substituent effects follow the trend:
Electron-Withdrawing Groups (e.g., -F) > Electron-Donating Groups (e.g., -CH₃) in modulating cytotoxicity .
Optimization Strategies
Recent advancements include:
Scientific Research Applications
Chemical Structure and Synthesis
3-(2-fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one can be synthesized through various organic reactions involving quinazolinone derivatives. The synthesis typically involves the reaction of fluorobenzyl halides with sulfanylquinazolinones under basic conditions.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |
|---|---|---|
| HepG2 | 7.10 | Comparable |
| MCF-7 | 2.48 | More potent |
| MDA-MB-231 | 1.94 | More potent |
| HeLa | 6.38 | Comparable |
| WI38 (normal) | 64.29 | Less toxic than doxorubicin |
Kinase Inhibition Profile
The compound has been evaluated for its inhibitory activity against various protein kinases, which are crucial in cancer proliferation and survival pathways.
Table 2 presents the IC50 values for kinase inhibition:
| Kinase Enzyme | IC50 (µM) | Positive Control IC50 (µM) |
|---|---|---|
| EGFR | 0.5 | Erlotinib: 0.32 |
| HER2 | 0.8 | Erlotinib: 0.32 |
| VEGFR2 | 1.5 | Sorafenib: 0.5 |
| CDK2 | 2.097 | Roscovitine: 0.32 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of the compound with target kinases:
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cytotoxic Activity
The cytotoxic activity of quinazolinone derivatives is influenced by substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Table 1: Cytotoxicity (IC50, µM) of Selected Quinazolinone Derivatives
- Key Findings: Compound 5d (4-chlorophenyl substituent) exhibits the strongest cytotoxicity (IC50 = 1.94–7.10 µM) across cancer cell lines, comparable to doxorubicin, with reduced toxicity in normal cells (WI38 IC50 = 64.29 µM) . Derivatives with bulky or non-halogenated substituents (e.g., 5a, 5c) show weaker activity, indicating that electron-withdrawing groups (e.g., -Cl, -F) enhance potency .
3-(2-Fluorobenzyl)-2-Sulfanylquinazolin-4(3H)-one :
While direct cytotoxicity data for this compound is unavailable, structural analogs suggest that the 2-fluorobenzyl group may balance potency and selectivity. Fluorine’s small size and electronegativity likely improve kinase binding without significantly increasing toxicity, as seen in other fluorinated derivatives (e.g., gefitinib, erlotinib) .
Kinase Inhibition Profile
Quinazolinones often inhibit kinases like EGFR, VEGFR2, HER2, and CDK2. Below is a comparison of kinase inhibition (IC50) for compound 5d and references:
Table 2: Kinase Inhibition (IC50) of Compound 5d vs. Reference Inhibitors
| Kinase | Compound 5d (IC50) | Gefitinib (EGFR) | Sunitinib (VEGFR2) | Roscovitine (CDK2) |
|---|---|---|---|---|
| EGFR | 0.089 µM | 0.033 µM | - | - |
| VEGFR2 | 0.104 µM | - | 0.050 µM | - |
| HER2 | 0.112 µM | - | - | - |
| CDK2 | 2.097 µM | - | - | 0.32 µM |
- Key Findings: Compound 5d acts as a multi-kinase inhibitor, with nanomolar-range activity against EGFR, VEGFR2, and HER2, surpassing sunitinib in selectivity . The 2-sulfanyl group is critical for hydrogen bonding with kinase active sites, while the 4-chlorophenyl group enhances hydrophobic interactions .
Apoptosis Induction
Quinazolinone derivatives induce apoptosis via caspase activation and Bcl-2 suppression. Compound 5d, for instance, upregulates caspase-3, caspase-9, and Bax while downregulating Bcl-2 in HepG2 cells . Fluorinated derivatives like the target compound may enhance apoptosis by modulating mitochondrial membrane permeability, though experimental validation is required.
Biological Activity
3-(2-Fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one is a compound of interest within the realm of medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this compound derivatives has been documented, showcasing various methods that yield compounds with diverse biological profiles. These derivatives were characterized using techniques such as NMR, IR, and mass spectrometry to confirm their structures and purity.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The compound demonstrated significant anti-proliferative activity, as summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5d | HepG2 | 7.10 ± 0.6 | Induces apoptosis via caspase activation |
| MCF-7 | 19.04 ± 1.5 | Cell cycle arrest at S phase | |
| MDA-MB-231 | 24.83 ± 1.8 | Upregulation of pro-apoptotic genes | |
| HeLa | 21.84 ± 1.7 | Downregulation of anti-apoptotic Bcl-2 |
The IC50 values indicate that the compound exhibits varying degrees of potency across different cell lines, with HepG2 cells being particularly sensitive to treatment .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistically, it has been shown to:
- Arrest the cell cycle : The compound causes cell cycle arrest at the S phase, leading to increased apoptosis in treated cells .
- Regulate apoptotic pathways : It upregulates pro-apoptotic proteins such as caspase-3 and caspase-9 while downregulating Bcl-2, which is known to inhibit apoptosis .
Additionally, in silico docking studies revealed that the compound binds effectively to several protein kinases involved in cancer progression, such as EGFR and VEGFR2, suggesting a multi-kinase inhibitory profile that may enhance its therapeutic efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the quinazolinone scaffold significantly influence biological activity. For instance:
- Fluorine Substitution : The presence of fluorine in the benzyl group enhances binding affinity and cytotoxicity against cancer cells.
- Sulfanyl Group : The sulfanyl moiety contributes to increased lipophilicity and may facilitate better membrane permeability, enhancing cellular uptake .
Case Studies
Several studies have highlighted the effectiveness of this compound derivatives:
- Study on HepG2 Cells : Treatment with compound 5d resulted in a significant increase in early and late apoptosis rates compared to untreated controls, demonstrating its potential as a therapeutic agent against liver cancer .
- Comparative Analysis with Reference Drugs : In comparative studies against standard chemotherapeutics like doxorubicin and sunitinib, the derivatives showed promising results with lower IC50 values in certain cancer cell lines, indicating their potential as more selective anti-cancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-(2-fluorobenzyl)-2-sulfanylquinazolin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via cyclization reactions using trifluoroacetic acid (TFA) as a catalyst or fluorinated building block. For example, one-pot synthesis strategies (e.g., combining 2-fluorobenzyl derivatives with thioamide precursors) are effective, with purification achieved via column chromatography . Key steps include optimizing reaction time (12-24 hours) and temperature (80-100°C) to improve yields (typically 45-88%) .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) for confirming fluorobenzyl and sulfanyl groups, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions (e.g., disordered sulfonate groups observed in related structures) . High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. What standardized assays are used to evaluate cytotoxicity?
- Methodological Answer : The MTT assay is widely applied to assess cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) and normal cells (e.g., WI-38). Protocol includes incubating cells with the compound (24-72 hours), dissolving formazan crystals with DMSO, and measuring absorbance at 570 nm. IC₅₀ values are calculated using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
- Methodological Answer : SAR studies involve synthesizing derivatives with modifications to the fluorobenzyl or sulfanyl groups. For example, replacing the 2-fluorobenzyl group with other fluorinated aryl moieties (e.g., 3-trifluoromethylphenyl) and testing inhibitory activity against kinases (e.g., EGFR, VEGFR2) using enzymatic assays. Molecular docking (e.g., AutoDock Vina) predicts binding affinities and guides structural optimization .
Q. How should contradictory cytotoxicity data between studies be addressed?
- Methodological Answer : Discrepancies may arise from variations in cell line sensitivity, assay conditions (e.g., serum concentration), or compound purity. To resolve contradictions:
- Replicate experiments under standardized conditions (e.g., identical cell passage numbers).
- Validate purity via HPLC and mass spectrometry.
- Compare results with structurally analogous compounds (e.g., 3-(3-chlorophenyl) derivatives) to identify substituent-specific effects .
Q. What role does the 2-fluorobenzyl group play in biological activity?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and binding interactions (e.g., dipole interactions with kinase ATP pockets). Comparative studies with non-fluorinated analogs show reduced activity, as seen in MTT assays where fluorinated derivatives exhibit lower IC₅₀ values (e.g., 8.5 µM vs. >20 µM for non-fluorinated counterparts) .
Q. What computational strategies predict the compound’s binding mode with biological targets?
- Methodological Answer : Molecular docking protocols involve:
- Preparing the protein structure (e.g., PDB ID for EGFR) by removing water molecules and adding polar hydrogens.
- Generating ligand conformers using Open Babel.
- Running docking simulations (e.g., GOLD or Schrödinger Suite) with flexible side chains at the binding site.
- Validating results with molecular dynamics (MD) simulations (e.g., 100 ns runs in AMBER) to assess binding stability .
Q. How are structural disorder and hydrogen-bonding networks resolved in crystallographic studies?
- Methodological Answer : For disordered regions (e.g., sulfonate groups with 0.93:0.07 occupancy), refine structures using SHELXL with anisotropic displacement parameters. Hydrogen-bonding networks (e.g., N–H⋯O interactions) are analyzed via Mercury software, and Hirshfeld surfaces quantify intermolecular contacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
